2-Amino-2-(hydroxymethyl)butane-1,4-diol
Description
2-Amino-2-(hydroxymethyl)butane-1,4-diol is a polyfunctional organic compound featuring a four-carbon backbone (butane) with hydroxyl groups at positions 1 and 4, and both an amino (-NH₂) and hydroxymethyl (-CH₂OH) group at position 2.
Properties
CAS No. |
26957-44-8 |
|---|---|
Molecular Formula |
C5H13NO3 |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)butane-1,4-diol |
InChI |
InChI=1S/C5H13NO3/c6-5(3-8,4-9)1-2-7/h7-9H,1-4,6H2 |
InChI Key |
LFIBNALISOGBFM-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)C(CO)(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(hydroxymethyl)butane-1,4-diol can be achieved through several methods. One common approach involves the reaction of butanediol with ammonia in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C and pressures of 1-5 atm. The reaction can be represented as follows:
HOCH2CH2CH2OH+NH3→NH2CH2CH2CH2OH+H2O
Industrial Production Methods
In industrial settings, the production of 2-Amino-2-(hydroxymethyl)butane-1,4-diol often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(hydroxymethyl)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Primary amines
Substitution: Halides, esters
Scientific Research Applications
2-Amino-2-(hydroxymethyl)butane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: It serves as a buffer in biochemical assays and molecular biology experiments.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(hydroxymethyl)butane-1,4-diol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their stability and reactivity. In biological systems, it may interact with enzymes and receptors, modulating their activity and function.
Comparison with Similar Compounds
2-Amino-2-(hydroxymethyl)propane-1,3-diol (Tris Buffer)
Structural Differences :
- Tris (C₄H₁₁NO₃) has a shorter three-carbon backbone (propane) with hydroxyl groups at positions 1 and 3 and amino/hydroxymethyl groups at position 2 .
Reactivity :
- Tris’s amino group participates in Schiff base formation, while its hydroxymethyl group enables crosslinking. The target compound’s butane chain may reduce steric hindrance in similar reactions.
2-Aminobutane-1,4-diol (CAS 4426-52-2)
Structural Differences :
- This compound (C₄H₁₁NO₂) lacks the hydroxymethyl group at position 2, simplifying its structure compared to the target molecule .
Physicochemical Properties :
- The absence of the hydroxymethyl group reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents.
- Molecular weight: 105.14 g/mol (vs. ~135.16 g/mol for the target compound).
Butane-1,4-diol (CAS 110-63-4)
Structural Differences :
- A simple diol without amino or hydroxymethyl substituents .
Reactivity :
- Oxidized by dihydroxydiperiodatoargentate (DDPA) in alkaline solutions, with reaction rates influenced by hydroxyl group positioning . The target compound’s amino group may alter oxidation pathways or kinetics.
Substituted Butane-1,4-diol Derivatives
- 2-Hexylbutane-1,4-diol (CAS 18755-31-2): A lipophilic derivative used in surfactants or lubricants . The target compound’s polar substituents (amino, hydroxymethyl) contrast with its hydrophobic hexyl chain.
Comparative Data Table
Research Findings and Mechanistic Insights
- Oxidation Reactions: Butane-1,4-diol undergoes oxidation via DDPA in alkaline media, with reaction rates influenced by hydroxyl positioning . The amino group in the target compound may stabilize intermediates or alter electron distribution, affecting redox behavior.
- Polymer Chemistry: Butane-1,4-diol’s rigidity optimizes molecular fitting in polyurethanes . The target compound’s amino group could introduce hydrogen-bonding networks, enhancing material strength or flexibility.
- Pharmacology: Butane-1,4-diol is metabolized to GHB, but the amino group in the target compound may block this pathway or produce novel metabolites with distinct bioactivity .
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